Regioisomeric 7-Acetyl Substitution Confers Superior In Vivo Therapeutic Efficacy Over 6-Acetyl Analog in a Murine Infection Model
In a direct head-to-head comparison of regioisomeric quinoxaline 1,4-dioxide derivatives, the 7-acetyl substituted isomer demonstrated greater therapeutic activity in mice than the corresponding 6-acetyl isomer when administered parenterally against bacterial infection [1].
| Evidence Dimension | Therapeutic efficacy in vivo |
|---|---|
| Target Compound Data | 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide |
| Comparator Or Baseline | 6-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide |
| Quantified Difference | Qualitatively superior therapeutic activity for 7-acetyl isomer vs. 6-acetyl isomer, despite similar in vitro antibacterial profiles |
| Conditions | In vivo mouse infection model; parenteral administration; tested against Escherichia coli, Salmonella choleraesuis, and Streptococcus pyogenes |
Why This Matters
This class-level SAR demonstrates that the 7-acetyl substitution pattern, as found in the target compound 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one, may confer a therapeutically meaningful in vivo advantage over 6-acetyl regioisomers, directly impacting selection for lead optimization in antibacterial discovery programs.
- [1] Dirlam JP, Presslitz JE. Synthesis and antibacterial activity of isomeric 6- and 7-acetyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxides. J Med Chem. 1978;21(5):483-5. View Source
